Introduction: The Strategic Value of a Trifunctional Synthon
Introduction: The Strategic Value of a Trifunctional Synthon
An In-Depth Technical Guide to (E)-4-bromobut-2-en-1-ol: Properties, Reactivity, and Applications
In the landscape of modern organic synthesis and drug development, the efficiency of molecular construction is paramount. Chemists seek versatile building blocks—synthons—that offer multiple points for chemical modification, enabling the rapid assembly of complex molecular architectures. (E)-4-bromobut-2-en-1-ol is a prime exemplar of such a synthon. Possessing three distinct and strategically positioned functional groups—a primary allylic alcohol, a trans-configured double bond, and a primary allylic bromide—this molecule provides a rich platform for a diverse array of chemical transformations. Its utility lies in the differential reactivity of these groups, which can be addressed selectively to build molecular complexity in a controlled, stepwise manner. This guide offers an in-depth exploration of the physicochemical properties, spectroscopic profile, and chemical reactivity of (E)-4-bromobut-2-en-1-ol, providing researchers, scientists, and drug development professionals with the technical insights required to harness its full synthetic potential.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. This section delineates the identity, physical characteristics, and spectroscopic signature of (E)-4-bromobut-2-en-1-ol.
Identity and Nomenclature
The compound is systematically named according to IUPAC rules, which provides an unambiguous structural description. Key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | (E)-4-bromobut-2-en-1-ol[1] |
| CAS Number | 113661-09-9[1][2][3] |
| Molecular Formula | C₄H₇BrO[1][2][4] |
| Molecular Weight | 151.00 g/mol [1][3][4] |
| Synonyms | (2E)-4-Bromo-2-buten-1-ol, trans-4-bromo-2-buten-1-ol[1][2] |
| InChI Key | PTRKJGCSYLKEIK-OWOJBTEDSA-N[1] |
| Canonical SMILES | C(/C=C/CBr)O[1] |
Physical Properties
The physical state and properties of (E)-4-bromobut-2-en-1-ol dictate its handling, storage, and reaction conditions. While some properties are experimentally determined, others are reliably predicted through computational models.
| Property | Value / Description |
| Appearance | Expected to be a liquid at room temperature. |
| Boiling Point | 205.5 ± 28.0 °C (Predicted)[5] |
| pKa | 13.98 ± 0.10 (Predicted)[2] |
| Solubility | The presence of the hydroxyl group imparts polarity, suggesting miscibility with polar organic solvents like ethanol, methanol, and THF, and some solubility in water. |
| Storage | Recommended storage under an inert atmosphere at 2-8°C to prevent degradation.[3] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of the compound. Below are the predicted spectroscopic signatures based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted spectra are a consequence of the distinct electronic environments of each nucleus.
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 5.8-6.0 | m | 2H | H-2, H-3 (-CH=CH-) | Olefinic protons are highly deshielded. Complex multiplicity due to vicinal and allylic coupling. |
| ~ 4.1-4.2 | d | 2H | H-1 (-CH₂OH) | Allylic to the double bond and attached to an electronegative oxygen atom. |
| ~ 3.9-4.0 | d | 2H | H-4 (-CH₂Br) | Allylic to the double bond and attached to the highly electronegative bromine atom. |
| ~ 1.5-2.5 | br s | 1H | -OH | The chemical shift is variable and depends on concentration and solvent. The signal is often broad. |
Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 130-135 | C-2, C-3 | sp² hybridized carbons of the alkene. |
| ~ 62-65 | C-1 (-CH₂OH) | sp³ carbon attached to oxygen. |
| ~ 30-35 | C-4 (-CH₂Br) | sp³ carbon attached to bromine. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3200-3600 (broad) | O-H stretch | Alcohol |
| ~ 3010-3100 (medium) | C-H stretch | Alkene (=C-H) |
| ~ 2850-2960 (medium) | C-H stretch | Alkane (-C-H) |
| ~ 1650-1680 (weak) | C=C stretch | Alkene |
| ~ 960-975 (strong) | =C-H bend | trans-Alkene (out-of-plane) |
| ~ 1000-1260 (strong) | C-O stretch | Primary Alcohol |
| ~ 515-690 (strong) | C-Br stretch | Alkyl Bromide |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
Predicted Mass Spectrometry Fragmentation
| m/z Value | Fragment | Notes |
| 150 / 152 | [M]⁺ | Molecular ion peak. The characteristic ~1:1 ratio of the two peaks is due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |
| 132 / 134 | [M - H₂O]⁺ | Loss of a water molecule from the alcohol. |
| 71 | [M - Br]⁺ | Loss of a bromine radical. |
| 53 | [C₄H₅]⁺ | Further fragmentation. |
Part 2: Chemical Reactivity and Synthetic Utility
The synthetic power of (E)-4-bromobut-2-en-1-ol stems from the targeted reactivity of its three functional groups. Strategic manipulation allows for its incorporation into a wide range of molecular scaffolds.
Causality of Reactivity: An Interplay of Functional Groups
The molecule's reactivity is governed by the electronic and steric properties of its functional groups.
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Electrophilic Center: The carbon atom bearing the bromine (C4) is a primary electrophilic site. As an allylic bromide, the C-Br bond is activated towards nucleophilic attack due to the stabilization of the transition state by the adjacent π-system.
-
Nucleophilic Center: The oxygen atom of the primary alcohol is nucleophilic and can engage in reactions with various electrophiles.
-
Alkene Reactivity: The double bond can participate in addition reactions, although this pathway is generally less favorable compared to reactions at the more labile allylic bromide and alcohol sites.
Caption: Reactivity map of (E)-4-bromobut-2-en-1-ol.
Core Reaction: Nucleophilic Substitution at the Allylic Bromide
The most common transformation is the substitution of the bromide, which is an excellent leaving group. This typically proceeds via an Sₙ2 mechanism.
Caption: Generalized Sₙ2 mechanism at the allylic bromide center.
Experimental Protocol: General Sₙ2 Reaction with a Phenolic Nucleophile
This protocol describes a typical procedure for the O-alkylation of a phenol, a common step in the synthesis of bioactive molecules.
-
Reagent Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the phenol (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) in anhydrous dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add (E)-4-bromobut-2-en-1-ol (1.1 eq.) to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed.
-
Workup: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality: K₂CO₃ is a mild base used to deprotonate the phenol, generating the more nucleophilic phenoxide in situ. DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion free to act as a nucleophile, thus accelerating the Sₙ2 reaction.
Selective Modification via Protection-Deprotection Strategies
To perform reactions at the bromide without interference from the nucleophilic alcohol, the hydroxyl group must first be protected.
Caption: Workflow for selective substitution via alcohol protection.
Experimental Protocol: Silyl Ether Protection of the Alcohol
-
Setup: Dissolve (E)-4-bromobut-2-en-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under argon.
-
Addition of Reagents: Add imidazole (1.5 eq.) followed by tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl, 1.2 eq.) portion-wise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching and Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting protected compound can often be used in the next step without further purification.
Causality: Imidazole acts as a base to activate the alcohol and also as a catalyst. The bulky TBDMS group forms a stable silyl ether that is robust to many reaction conditions but can be selectively removed later using a fluoride source like tetrabutylammonium fluoride (TBAF).
Part 3: Synthesis and Safe Handling
The accessibility and safe handling of (E)-4-bromobut-2-en-1-ol are practical considerations for its use in the laboratory.
A Plausible Synthetic Route: Reduction of an α,β-Unsaturated Ester
A common method for preparing primary allylic alcohols is the selective reduction of the corresponding ester.
Caption: Synthesis of (E)-4-bromobut-2-en-1-ol via ester reduction.
Experimental Protocol: DIBAL-H Reduction
-
Setup: Dissolve (E)-ethyl 4-bromobut-2-enoate (1.0 eq.) in anhydrous toluene in a flame-dried, three-neck flask equipped with a thermometer under an argon atmosphere.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Add diisobutylaluminium hydride (DIBAL-H, 2.2 eq., typically 1.0 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70°C.
-
Reaction: Stir the mixture at -78°C for 2 hours.
-
Quenching: Quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the target alcohol. Purify further by chromatography if necessary.
Causality: DIBAL-H is a powerful reducing agent that can reduce esters to primary alcohols. Performing the reaction at low temperature (-78°C) is critical to prevent over-reduction and side reactions, preserving the alkene and the allylic bromide functionalities.
Safety and Handling
(E)-4-bromobut-2-en-1-ol is a reactive chemical and must be handled with appropriate safety precautions.
| Hazard Information | Details |
| GHS Pictograms | Corrosive, Harmful |
| Signal Word | Danger[3] |
| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[3] |
| UN Number | 3265[3] |
| Hazard Class | 8 (Corrosive)[3] |
Handling Recommendations:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[3]
Conclusion
(E)-4-bromobut-2-en-1-ol is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, making it an ideal starting point for the construction of complex target molecules in pharmaceutical and materials science research. A firm grasp of its physicochemical properties, spectroscopic signatures, and distinct reactivity profile, as detailed in this guide, is essential for any scientist aiming to leverage this potent synthon to its full potential.
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PubChem. 4-Bromobut-2-EN-1-OL. National Center for Biotechnology Information. [Link]
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ChemBK. (E)-4-Bromo-2-butene. [Link]
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YouTube. Naming Haloalkenes Revision - 4-bromobut-1-ene. [Link]
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PubChem. (E)-4-bromo-2-methylbut-2-en-1-ol. National Center for Biotechnology Information. [Link]
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Chemsrc. (E)-(4-bromobut-2-en-1-yl)benzene. [Link]
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PubChem. 2-Bromobut-2-en-1-ol. National Center for Biotechnology Information. [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of 2-bromobutane. [Link]
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